gp100 (639-647) -

gp100 (639-647)

Catalog Number: EVT-243808
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanocyte protein PMEL;gp100;pmel 17
Source and Classification

The gp100 protein is primarily found in melanocytes, the cells responsible for producing melanin in the skin. It is classified as a tumor-associated antigen because it is overexpressed in melanoma cells compared to normal tissues. The specific peptide sequence RLPRIFCSC corresponds to amino acids 639 to 647 of the gp100 protein, and it has been shown to elicit immune responses in patients with melanoma .

Synthesis Analysis

Methods and Technical Details

The synthesis of gp100 (639-647) typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process includes:

  1. Preparation of Resin: A resin is selected that will allow for easy cleavage of the peptide after synthesis.
  2. Coupling Reactions: Individual amino acids are added sequentially, activated by coupling reagents that facilitate the formation of peptide bonds.
  3. Cleavage and Purification: Once the desired peptide length is achieved, the peptide is cleaved from the resin using strong acids, followed by purification through high-pressure liquid chromatography to ensure high purity (>98%) for biological assays .
Molecular Structure Analysis

Structure and Data

The molecular structure of gp100 (639-647) can be represented by its amino acid sequence RLPRIFCSC. This sequence contains several key features:

  • Hydrophobic Regions: The presence of hydrophobic amino acids like Isoleucine and Phenylalanine contributes to its interaction with lipid membranes.
  • Potential for T Cell Receptor Binding: The structure is designed to fit into Major Histocompatibility Complex (MHC) molecules, facilitating recognition by T cell receptors.

The three-dimensional structure can be modeled based on known structures of similar peptides bound to MHC class I molecules, providing insights into its immunogenic properties.

Chemical Reactions Analysis

Reactions and Technical Details

gp100 (639-647) participates in various biochemical reactions primarily related to immune activation:

  1. Binding to MHC Class I Molecules: The peptide binds to MHC class I molecules on antigen-presenting cells, which is crucial for T cell activation.
  2. T Cell Activation: Upon recognition by T cell receptors, this interaction leads to T cell proliferation and cytokine release, enhancing anti-tumor immunity.

These reactions are fundamental in developing therapeutic strategies such as peptide vaccines or adoptive cell transfer therapies targeting melanoma .

Mechanism of Action

Process and Data

The mechanism of action for gp100 (639-647) involves several steps:

  1. Presentation on MHC Class I: The peptide is processed and presented on the surface of dendritic cells via MHC class I.
  2. T Cell Activation: Cytotoxic T lymphocytes recognize the peptide-MHC complex through their T cell receptors.
  3. Cytotoxic Response: Activated T cells proliferate and exert cytotoxic effects on melanoma cells expressing the gp100 antigen, leading to tumor regression.

This process underscores the importance of gp100 (639-647) in cancer immunotherapy strategies aimed at harnessing the body's immune system to combat cancer .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

gp100 (639-647) exhibits several notable properties:

These properties are critical when considering formulation strategies for vaccines or therapeutic agents involving this peptide.

Applications

Scientific Uses

gp100 (639-647) has several applications in scientific research and clinical settings:

  1. Cancer Immunotherapy: Used in vaccine formulations aimed at eliciting strong immune responses against melanoma.
  2. Diagnostic Tools: Potential use as a biomarker for monitoring immune responses in patients undergoing treatment for melanoma.
  3. Research Studies: Investigated in various studies assessing T cell responses and mechanisms of tumor evasion.
Introduction to gp100 in Melanocyte Biology and Melanomagenesis

Glycoprotein 100 (gp100), also termed PMEL or SILV, is a melanocyte-lineage-specific protein integral to melanosome biogenesis and pigment production. This type I transmembrane protein undergoes complex post-translational processing within melanosomes, forming amyloid fibrils that scaffold melanin deposition. Beyond its physiological role, gp100 is a well-documented tumor-associated antigen in cutaneous and uveal melanomas, exhibiting high expression in over 75% of malignant melanocytic lesions [1] [6] [8]. The gp100-derived peptide fragment spanning residues 639–647 (Arg-Leu-Pro-Arg-Ile-Phe-Cys-Ser-Cys; RLPRIFCSC) represents an immunodominant epitope with dual significance in melanocyte differentiation and anti-tumor immunity.

Role of gp100 in Melanocyte Differentiation and Pigmentation Pathways

Melanosomal Maturation and Structural Scaffolding

Gp100 orchestrates melanosome maturation through its proteolytic cleavage into fibrillar fragments. During stage I–II melanosome transition, the gp100 lumenal domain is cleaved by proprotein convertases (e.g., furin), generating a 70-kDa fragment that self-assembles into parallel amyloidogenic sheets. These sheets elongate premelanosomes and provide the structural matrix for melanin polymerization [3] [8]. The cysteine-rich C-terminal region (including residues 639–647) likely contributes to disulfide-mediated stability under the oxidative melanosomal environment.

Subcellular Trafficking Dynamics

Gp100 trafficking diverges between melanocytes and dedifferentiated melanoma cells:

  • Pigmented Melanocytes/Melanomas: Gp100 localizes predominantly to stage I–II melanosomes, minimally entering late endosomes or lysosomes [3].
  • Non-Pigmented/Dedifferentiated Cells: Gp100 misroutes to LAMP1+ late endosomes due to disrupted melanosomal pathways, enhancing access to MHC class II compartments [3].This trafficking shift in melanoma influences antigen presentation efficiency (see Section 1.3).

Table 1: Key Functional Domains of gp100 Relevant to the 639-647 Region

Domain/RegionFunctionRole in 639-647 Context
Lumenal N-terminalCleaved by proprotein convertasesUpstream of 639-647; releases fibrillogenic fragment
Transmembrane domainAnchors protein in melanosome membranePositions C-terminus (incl. 639-647) cytosolically
C-terminal cytosolic tail (aa 629–661)Contains sorting motifs (e.g., PKD, RPT)Includes 639-647; influences endosomal/melanosomal targeting
Cysteine residues (Cys645, Cys647)Potential disulfide bond formationStabilizes peptide conformation; impacts MHC binding

gp100 as a Tumor-Associated Antigen in Melanocytic Malignancies

Immunodominance and Tumor Specificity

Gp100 is a primary target for melanoma immunotherapy due to:

  • High Tumor Expression: Retained in >80% of uveal melanomas and metastatic cutaneous melanomas, unlike other differentiation antigens (e.g., MART-1) that downregulate during progression [6].
  • Restricted Normal Expression: Limited to melanocytes, retinal pigment epithelium, and adrenal medulla, minimizing on-target off-tumor toxicity risks [5] [8].
  • Immunogenicity: Spontaneous cytotoxic T lymphocyte (CTL) responses against gp100 epitopes correlate with vitiligo development and improved melanoma prognosis, indicating breakage of immune tolerance [4] [5].

HLA Restriction Patterns

While gp100209–217 (HLA-A0201-restricted) is the most studied epitope, gp100639–647 broadens population coverage through binding to HLA-A3 superfamily alleles (A0301, A1101, A3101, A3301, A6801) [9]. This supertype is prevalent in 30–50% of global populations, enabling wider therapeutic applicability.

Epitope Localization: Biological Significance of the 639-647 Fragment

Structural and Biochemical Properties

The gp100639–647 peptide (RLPRIFCSC) exhibits features critical for immunogenicity:

  • Molecular Weight: 1094.36 Da [1].
  • Cysteine Redox Sensitivity: Cys645 and Cys647 may form an intra-peptide disulfide bond, altering conformation and MHC-binding affinity under oxidative conditions mimicking inflamed tumors or antigen-presenting compartments [1].
  • HLA-A3 Supertype Binding: Anchors at P2 (Leu) and P9 (Cys) facilitate high-affinity interaction with HLA-A3, A11, A31, and A33 alleles [9].

Antigen Processing Pathways

Gp100639–647 presentation depends on subcellular compartmentalization:

  • Endosomal Processing in Dedifferentiated Melanomas: In melanomas lacking melanosomes, gp100 internalizes via AP2-mediated endocytosis, traffics to LAMP1+/MHC-II+ late endosomes, and undergoes proteolytic cleavage by cathepsins to generate the 639–647 epitope [3].
  • Melanosomal Inefficiency: Pigmented melanomas sequester gp100 in stage II melanosomes devoid of MHC-II, reducing epitope presentation [3].

Immunogenicity in Therapeutic Contexts

  • Native vs. Modified Epitopes: Unlike anchor-modified gp100209–217 (210M), gp100639–647 does not require residue substitution for immunogenicity due to its optimal HLA-A3 binding [2] [9].
  • Viral Vector Delivery: Recombinant fowlpox viruses encoding full-length gp100 (including the 639–647 region) prime CD8+ T cells in vivo. In clinical trials, such vectors induced epitope-specific T cells in 10/14 patients receiving anchor-modified constructs [2].

Table 2: Research Findings on gp100 (639-647) Immunogenicity

Study ModelKey FindingImplication
Fowlpox-gp100 Clinical Trial [2]10/14 patients developed T-cell reactivity against gp100 after modified full-length vector immunizationFull-length constructs effectively present 639-647 and other epitopes
In Vitro CTL Priming [9]Peptide-pulsed dendritic cells induced melanoma-specific CTLs restricted by HLA-A3/A11Confirms natural processing and presentation of 639-647
Subcellular Trafficking Studies [3]AP2 depletion reduced gp100 epitope presentation by >70% in non-pigmented melanomasEndocytosis is a major pathway for 639-647 generation
Structural Analysis [1] [5]Disulfide bond potential between Cys645-Cys647Redox environment may modulate epitope stability and immunogenicity

Properties

Product Name

gp100 (639-647)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.